N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse pharmacological properties and are often used as key intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2-oxo-1,3-oxazolidine with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets involved may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections. It shares a similar mechanism of action but has a different chemical structure.
Properties
IUPAC Name |
N-[(4-methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-7(12)10-5-9(2)6-14-8(13)11-9/h5-6H2,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRLYDVFGDCFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(COC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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